molecular formula C12H15ClO B12890839 Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- CAS No. 63577-98-0

Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl-

Cat. No.: B12890839
CAS No.: 63577-98-0
M. Wt: 210.70 g/mol
InChI Key: PPBQQKALDDQQFV-UHFFFAOYSA-N
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Description

Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- is a chemical compound with the molecular formula C12H15ClO. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a benzofuran core with chlorine and methyl substituents, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms or other substituents can be replaced with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurans.

Scientific Research Applications

Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and multiple methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

63577-98-0

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

5-chloro-2,2,4,6-tetramethyl-3H-1-benzofuran

InChI

InChI=1S/C12H15ClO/c1-7-5-10-9(8(2)11(7)13)6-12(3,4)14-10/h5H,6H2,1-4H3

InChI Key

PPBQQKALDDQQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(O2)(C)C)C(=C1Cl)C

Origin of Product

United States

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